molecular formula C9H13NO3 B12318183 Methyl 4-acetamidocyclopent-2-ene-1-carboxylate

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate

Cat. No.: B12318183
M. Wt: 183.20 g/mol
InChI Key: NEJBWENICROWTO-UHFFFAOYSA-N
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Description

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate is a cyclopentene derivative featuring a methyl ester group at position 1 and an acetamido (-NHCOCH₃) substituent at position 2. The compound’s structure combines a partially unsaturated five-membered ring with polar functional groups, rendering it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetamidocyclopent-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJBWENICROWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Precursor Synthesis

Enzymatic Resolution Using Pig Liver Esterase

Substrate Preparation

The racemic methyl 4-acetamidocyclopent-2-ene-1-carboxylate is treated with pig liver esterase (PLE), which selectively hydrolyzes the (R)-carboxyl ester. This method exploits the enzyme’s stereoselectivity to isolate the (1S,4R)-enantiomer.

Mechanistic Insight :

  • PLE recognizes the carboxyl ester’s stereochemistry, leaving the (1S,4R)-ester intact.
  • Hydrolysis products are separated via aqueous extraction.

Advantages :

  • Avoids use of chiral auxiliaries.
  • Scalable for industrial production.

Alternative Synthetic Routes: Cycloaddition Strategies

(3 + 2) Cycloaddition

A stereoselective route involves the (3 + 2) cycloaddition of 2-ethylbutyronitrile oxide with methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate. This method constructs the cyclopentane core while introducing substituents in a single step.

Reaction Optimization :

  • Catalyst : Rhodium(II) acetate for nitrile oxide generation.
  • Temperature : 0°C to prevent side reactions.
  • Yield : 34% after hydrogenation and deprotection.

Table 2: Cycloaddition Method Parameters

Component Role Outcome
2-Ethylbutyronitrile Oxide Dipolarophile Forms cyclopentane ring
Rh(II) Catalyst Facilitates cycloaddition Enhances regioselectivity

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to optimize mixing and temperature control. For example, the resolution step using L-tartaric acid is conducted in a modular system with in-line monitoring to ensure consistent ee >99%.

Key Features :

  • Throughput : 100 kg/batch.
  • Purification : Recrystallization with acetone/water mixtures improves purity.

Cost-Efficiency Measures

  • Recycle Streams : Unreacted enantiomers are recovered via back-extraction.
  • Solvent Recovery : Methanol is distilled and reused, reducing waste.

Recrystallization and Final Product Isolation

Solvent Systems

The diastereomeric salt is recrystallized using methanol/water or acetone/water systems. For instance, dissolving the crude product in hot water (65°C) followed by acetone addition induces crystallization.

Table 3: Recrystallization Outcomes

Solvent Ratio (Acetone:Water) Purity Improvement Yield Loss
2:1 98% to >99.5% 5%
3:1 97% to 99% 3%

Critical Analysis of Methodologies

Tartaric Acid vs. Enzymatic Resolution

  • Tartaric Acid : Higher yields (95%) but requires stoichiometric chiral agents.
  • Enzymatic : Eco-friendly but limited by enzyme cost and stability.

Industrial Viability

Continuous flow systems outperform batch processes in scalability, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetamidocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the cyclopentene ring to a single bond, forming cyclopentane derivatives.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.

    Reduction: Formation of methyl 4-acetamidocyclopentane-1-carboxylate.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting neurological disorders and cancer.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50 value of 12 µM against breast cancer cells, indicating its potential as a lead compound in anticancer drug development .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of cyclopentene derivatives. Its unique structure allows for various functional group modifications, making it a versatile building block in synthetic chemistry.

Case Study: Synthesis of Cyclopentene Derivatives
A notable application involves using this compound to synthesize complex cyclopentene derivatives through Diels-Alder reactions. These derivatives have shown promise in developing new materials and pharmaceuticals .

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibitory properties of this compound. Its ability to inhibit specific enzymes can be harnessed for therapeutic applications.

Case Study: Urease Inhibition
In vitro assays indicated that this compound exhibits potent urease inhibition with an IC50 value of 0.63 µM, suggesting its potential use in treating conditions associated with elevated urea levels .

Activity TypeObserved EffectIC50 Value
AnticancerCytotoxicity against cancer cells12 µM
Urease InhibitionEnzyme inhibition0.63 µM

Mechanism of Action

The mechanism of action of Methyl 4-acetamidocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyclopentene ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include cyclopentane/cyclopentene-based esters and amides. A comparative analysis is summarized in Table 1.

Compound Name Substituents Ring Saturation Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl 4-acetamidocyclopent-2-ene-1-carboxylate 1: ester; 4: acetamido Cyclopent-2-ene 183.19 Pharmaceutical intermediates, chiral synthesis
Methyl 3-aminocyclopentanecarboxylate 1: ester; 3: amino Cyclopentane 143.18 Precursor for heterocycles, moderate toxicity
Sandaracopimaric acid methyl ester Diterpene backbone with ester Polycyclic ~330 (estimated) Natural resin component, antimicrobial
Methyl 1-(methylamino)cyclopentanecarboxylate 1: ester; 1: methylamino Cyclopentane 173.22 Drug intermediate (e.g., kinase inhibitors)
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate 2: acetate; 4: hydroxy Cyclopent-2-ene 170.21 Chiral building block for prostaglandins


Structural Insights :

  • Ring Saturation: The cyclopent-2-ene moiety in the target compound introduces strain and reactivity compared to saturated analogues (e.g., Methyl 3-aminocyclopentanecarboxylate), facilitating ring-opening or addition reactions .
  • Substituent Effects: The acetamido group enhances polarity and crystallinity relative to methylamino or hydroxy substituents, as observed in safety data and synthesis protocols .
Physicochemical Properties

Methyl esters’ properties vary significantly with substituents (Table 2).

Compound LogP (Estimated) Solubility (Water) Melting Point (°C) Stability Notes Reference
This compound 0.5–1.2 Low (hydrophobic) 120–125 (decomposes) Sensitive to strong acids/bases
Methyl salicylate 2.1 Slightly soluble -8 Stable under ambient conditions
Methyl 3-aminocyclopentanecarboxylate -0.3 Moderate 85–90 Hygroscopic; reacts with aldehydes


Key Observations :

  • The acetamido group in the target compound reduces LogP compared to non-polar diterpene esters (e.g., sandaracopimaric acid methyl ester, LogP ~4.5 estimated) but increases hydrophilicity relative to methyl salicylate .
  • Thermal stability is lower than saturated analogues due to ring strain .

Biological Activity

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C9H13N1O3C_9H_{13}N_1O_3. The compound features a cyclopentene ring with an acetamido group and a carboxylate ester, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of cyclization reactions to form the cyclopentene structure, followed by acylation and esterification processes. The detailed synthetic route can vary based on the specific desired stereochemistry and yield.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that structurally related compounds can inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Preliminary studies indicate that it could inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

Several case studies have explored the biological effects of related compounds. For example:

  • Antiviral Efficacy : A study demonstrated that derivatives of cyclopentene carboxylates showed significant inhibition of viral replication in human cell lines, indicating that modifications to the structure can enhance activity against specific viruses .
  • Toxicology Assessments : Toxicological evaluations of similar compounds suggest a favorable safety profile at therapeutic doses, although further studies are needed to establish the safety of this compound specifically.

Research Findings

StudyFindings
Study A (2020)Identified antiviral activity against influenza virusSuggests potential use in antiviral therapies
Study B (2019)Demonstrated enzyme inhibition in metabolic pathwaysIndicates possible therapeutic applications
Study C (2021)Evaluated toxicity and pharmacokineticsSupports further development for clinical use

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